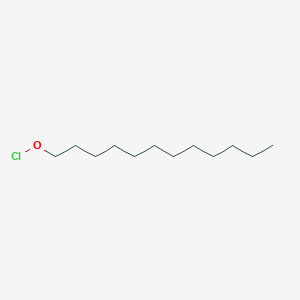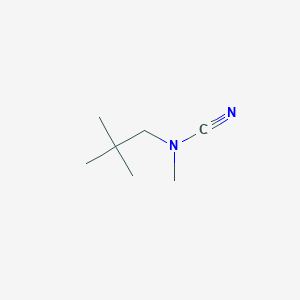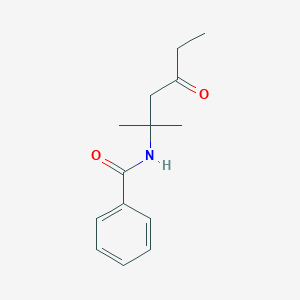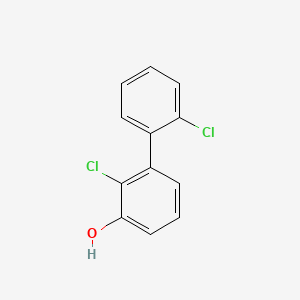
1,5-Dibromo-3-phenylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-3-phenylhexane is an organic compound with the molecular formula C12H16Br2. It is a dibromoalkane, meaning it contains two bromine atoms attached to a hexane chain with a phenyl group attached to the third carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-phenylhexane can be synthesized through the bromination of alkenes. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source. This reaction proceeds under mild conditions without the need for a catalyst or external oxidant . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to achieve bromination with excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using efficient and cost-effective brominating agents. The choice of brominating agent and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反应分析
Types of Reactions
1,5-Dibromo-3-phenylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,5-dihydroxy-3-phenylhexane.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include various substituted hexanes with different functional groups replacing the bromine atoms.
Reduction: The major product is 1,5-dihydroxy-3-phenylhexane.
Oxidation: Oxidized products can vary, including carboxylic acids and ketones.
科学研究应用
1,5-Dibromo-3-phenylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,5-Dibromo-3-phenylhexane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of new functional groups. The phenyl group can influence the reactivity and stability of the compound through resonance and inductive effects.
相似化合物的比较
Similar Compounds
1,5-Dichloro-3-phenylhexane: Similar structure but with chlorine atoms instead of bromine.
1,5-Diiodo-3-phenylhexane: Contains iodine atoms, which are larger and more reactive than bromine.
1,5-Dibromo-3-methylhexane: Similar brominated compound but with a methyl group instead of a phenyl group.
Uniqueness
The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .
属性
| 79023-47-5 | |
分子式 |
C12H16Br2 |
分子量 |
320.06 g/mol |
IUPAC 名称 |
1,5-dibromohexan-3-ylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-10(14)9-12(7-8-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
InChI 键 |
MOHUNOORRNWDCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CCBr)C1=CC=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)



